molecular formula C12H10F3N3O2 B2890392 3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid CAS No. 692762-85-9

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

Cat. No. B2890392
CAS RN: 692762-85-9
M. Wt: 285.226
InChI Key: KOTGFASVBWSAIT-UHFFFAOYSA-N
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Description

“3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” is a compound with the molecular formula C12H10F3N3O2 . It is a derivative of quinazolinone, a nitrogen-containing heterocycle . Quinazolinones and their derivatives have received significant attention due to their wide range of biopharmaceutical activities .


Synthesis Analysis

The synthesis of quinazolinone derivatives, such as “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, often involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” consists of a quinazolin-4-yl group attached to a trifluoromethyl group and an amino propanoic acid group .


Chemical Reactions Analysis

Quinazolinone derivatives, including “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid”, have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities . These activities are often attributed to the unique chemical structure of quinazolinones and their ability to undergo various chemical reactions .

Scientific Research Applications

Anticancer Agent Development

This compound is being explored for its potential as an anticancer agent. A series of derivatives have been synthesized and tested for their ability to inhibit the proliferation of various cancer cell lines, such as PC3, K562, and HeLa . These studies are crucial for the development of new cancer therapies that target specific pathways or enzymes involved in cancer progression.

Biological Activity Research

Quinazoline derivatives, including this compound, are known for their wide range of biological activities. They have been studied for their antibacterial, antiviral, anti-inflammatory, and analgesic properties . This makes them valuable in the research and development of new drugs across various therapeutic areas.

DNA Damage Response (DDR) Modulation

Research has indicated that quinazoline derivatives can play a role in modulating the DNA damage response in cells . This is particularly important in the context of cancer, where DNA repair mechanisms are often altered.

Synthetic Methodology

The compound serves as a key intermediate in the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis .

Future Directions

The future directions for research on “3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid” and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)11-17-8-4-2-1-3-7(8)10(18-11)16-6-5-9(19)20/h1-4H,5-6H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTGFASVBWSAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

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